molecular formula C27H27N5O4S2 B12148883 ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

Cat. No.: B12148883
M. Wt: 549.7 g/mol
InChI Key: BLCCBHNAESKOIX-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring three distinct moieties:

Pyrido[1,2-a]pyrimidin-4-one core: A bicyclic system with a fused pyridine and pyrimidine ring, substituted with a methyl group at position 9 and a ketone at position 2.

Thiazolidinone derivative: A 3-benzyl-substituted 1,3-thiazolidin-4-one ring with a thiocarbonyl group at position 2 and a (Z)-configured methylidene linkage bridging it to the pyrido-pyrimidine core.

Properties

Molecular Formula

C27H27N5O4S2

Molecular Weight

549.7 g/mol

IUPAC Name

ethyl 4-[3-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C27H27N5O4S2/c1-3-36-26(35)30-14-12-29(13-15-30)23-20(24(33)31-11-7-8-18(2)22(31)28-23)16-21-25(34)32(27(37)38-21)17-19-9-5-4-6-10-19/h4-11,16H,3,12-15,17H2,1-2H3/b21-16-

InChI Key

BLCCBHNAESKOIX-PGMHBOJBSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-keto esters or α,β-unsaturated ketones. Source details the preparation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives using ethyl acetoacetate and 2-aminopyridine under refluxing ethanol (78–82°C, 6–8 hours). Key spectral data include:

  • IR : C=O stretch at 1,663–1,688 cm⁻¹.

  • ¹H NMR : Methyl protons at δ 1.80–2.10 ppm and pyrimidine aromatic protons at δ 7.00–8.96 ppm .

Modification at the C2 position is achieved through nucleophilic substitution. For example, chlorination at C2 using POCl₃ (reflux, 4 hours) enables subsequent coupling with piperazine derivatives .

StepReagents/ConditionsYieldReference
Chloroacetamide couplingK₂CO₃, acetone, 24 hours55–70%
Ethyl carboxylationEthyl chloroformate, triethylamine, benzene82%

Formation of the Thiazolidin-4-one Ring

The thiazolidin-4-one moiety is synthesized via a Knoevenagel condensation between 2-thioxo-1,3-thiazolidin-4-one and aldehydes. Source outlines a method using ethanol, piperidine catalyst, and reflux (3–5 hours), achieving 81% yield. The Z-configuration of the exocyclic double bond is stabilized by intramolecular hydrogen bonding.

Key Data for Thiazolidin-4-one Synthesis

  • IR : C=S stretch at 1,200–1,250 cm⁻¹.

  • ¹H NMR : Thiazolidinone methylidene proton at δ 7.80–8.20 ppm (d, J = 10–12 Hz) .

For 3-benzyl substitution, benzylamine is condensed with thioglycolic acid in polypropylene glycol (PPG) at 110°C (24 hours) .

Final Coupling and Functionalization

The assembly of the target compound involves three critical steps:

  • C2 Functionalization of Pyrido[1,2-a]pyrimidin-4-one : Reaction of 2-chloropyrido[1,2-a]pyrimidin-4-one with ethyl piperazine-1-carboxylate in DMF (80°C, 8 hours) .

  • Knoevenagel Condensation : Coupling the C3 position with 3-benzyl-5-methylene-thiazolidin-4-one in ethanol/piperidine (reflux, 4 hours) .

  • Methylation at C9 : Treatment with methyl iodide in THF (0°C to room temperature, 6 hours) .

Optimized Reaction Parameters

ParameterOptimal ValueImpact on Yield
Solvent for couplingEthanolEnhances regioselectivity
CatalystPiperidine (3 drops)Accelerates condensation
TemperatureReflux (78°C)Completes in 4 hours

Purification and Characterization

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from isopropanol . Source reports HPLC purity >98% for analogous compounds using C18 reverse-phase columns.

Spectroscopic Validation

  • HRMS : [M+H]⁺ calculated for C₃₂H₃₁N₅O₅S₂: 638.1821; found: 638.1818.

  • ¹³C NMR : Carbonyl signals at δ 162.6 (pyrimidinone C4), 174.2 (thiazolidinone C4) .

Challenges and Mitigation Strategies

  • Regioselectivity in Knoevenagel Reaction : Use of bulky bases (e.g., DABCO) minimizes isomerization.

  • Piperazine Solubility : PPG or DMF improves reaction kinetics compared to PEG .

  • Thioxo Group Oxidation : Conduct reactions under nitrogen to prevent disulfide formation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Molecular Structure and Properties

The molecular formula of ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is C26H27N5O2SC_{26}H_{27}N_{5}O_{2}S with a molecular weight of approximately 455.6 g/mol. The compound contains multiple functional groups, including a piperazine moiety and thiazolidine derivatives, which contribute to its biological activities.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent. Its mechanism may involve:

  • Inhibition of Tumor Cell Proliferation : The compound has shown efficacy in reducing the growth of various cancer cell lines.

Antimicrobial Activity

Ethyl 4-{3-[...]} has also been evaluated for its antimicrobial properties against several pathogenic microorganisms. The presence of the thiazolidine moiety is believed to enhance its antimicrobial efficacy.

Case Studies

  • Anticancer Activity : A study conducted by Aziz et al. (2018) demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on human cancer cell lines, suggesting a promising avenue for further development in cancer therapy .
  • Antimicrobial Evaluation : Another investigation reported that related compounds displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential for therapeutic use in infectious diseases .

Mechanism of Action

The mechanism of action of ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives reported in the literature. Below is a detailed analysis of key analogs:

Structural Analogues

2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one ()

  • Key Differences :

  • Thiazolidinone substituent: Phenylethyl group instead of benzyl.
  • Piperazine substitution: Lacks the ethyl carboxylate moiety. The absence of the carboxylate reduces solubility in aqueous environments .

2-(Allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one () Key Differences:

  • Thiazolidinone substituent: Isopropyl group instead of benzyl.
  • Side chain: Allylamino group replaces the piperazine-carboxylate. The allylamino group may introduce reactivity or hydrogen-bonding variability .

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (), the target compound shows:

  • High similarity (>0.85) to analogs with identical pyrido-pyrimidine cores and thiazolidinone linkages.
  • Moderate similarity (0.5–0.7) to derivatives with altered substituents (e.g., phenylethyl vs. benzyl).
  • Low similarity (<0.4) to compounds lacking the thioxo-thiazolidinone moiety .

Biological Activity

Ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A thiazolidine ring
  • A pyrido[1,2-a]pyrimidine core
  • A piperazine moiety

Molecular Details

PropertyValue
Molecular FormulaC26H25N5O4S2
Molecular Weight535.6 g/mol
IUPAC NameEthyl 4-[3-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-pyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate
InChI KeyGOVSBRVOQIWMOH-SILNSSARSA-N

The biological activity of this compound is attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The structural components allow it to:

  • Inhibit Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.
  • Modulate Receptor Function : It can bind to receptors, altering their activity and influencing cellular responses.
  • Induce Apoptosis : Studies suggest that it may induce apoptosis in cancer cells through pathways involving caspase activation.

Antimicrobial Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. For instance:

  • Compounds similar to ethyl 4-{3... showed activity against Staphylococcus aureus and other gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL .

Anticancer Activity

Studies have highlighted the anticancer potential of thiazolidine derivatives:

  • A case study demonstrated that certain analogs exhibited IC50 values as low as 3.2 µM against breast cancer cell lines (MCF-7) and 6.8 µM against prostate cancer cells (DU145) . These compounds were found to disrupt the cell cycle and promote apoptosis.

Antioxidant Activity

The compound also displays antioxidant properties:

  • In assays measuring lipid peroxidation, certain derivatives showed significant inhibition, suggesting potential protective effects against oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antiviral Activity : Research focused on thiazolidine derivatives indicated potential antiviral effects against viruses like HIV and Dengue by inhibiting viral replication mechanisms .
  • Enzyme Inhibition Studies : A study evaluated the inhibitory effects on various enzymes, including serine proteases involved in viral pathogenesis. The results indicated promising inhibitory activities against these targets .
  • Cytotoxicity Tests : Cytotoxicity assays revealed that derivatives could effectively reduce cell viability in melanoma and monocytic cell lines, suggesting their utility in cancer therapy .

Q & A

Q. What are the typical synthetic routes for this compound?

The synthesis involves multi-step organic reactions, including:

  • Step 1 : Condensation of thiazolidinone derivatives with pyrido-pyrimidine precursors under acidic conditions.
  • Step 2 : Cyclization to form the pyrimidine-thiazolidinone hybrid core.
  • Step 3 : Piperazine-ester coupling via nucleophilic substitution or amide bond formation. Purification methods like HPLC or recrystallization are critical to achieve >95% purity .

Q. How is the compound’s structural integrity confirmed?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify functional groups and connectivity.
  • X-ray crystallography for absolute stereochemical confirmation, particularly the (Z)-configuration of the thiazolidinone moiety.
  • Mass spectrometry (HRMS) for molecular weight validation .

Q. What are the primary biological targets under investigation?

Preliminary studies focus on interactions with:

  • Kinases (e.g., tyrosine kinases) due to the pyrido-pyrimidine scaffold’s ATP-binding mimicry.
  • Thiol-containing enzymes (e.g., cysteine proteases) via the thioxo-thiazolidinone group. Target prioritization is guided by computational docking and enzymatic assays .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

Integrate density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., cyclization). Pair with machine learning to analyze solvent/reagent effects from historical data, reducing trial-and-error experimentation .

Q. How to resolve contradictions in reported biological activity data?

  • Step 1 : Validate compound purity using HPLC-MS to rule out degradation products.
  • Step 2 : Perform dose-response assays across multiple cell lines (e.g., cancer vs. non-cancerous) to assess selectivity.
  • Step 3 : Use surface plasmon resonance (SPR) to quantify binding kinetics to suspected targets, resolving discrepancies between in vitro and cellular data .

Q. What strategies address stability issues under physiological conditions?

  • Accelerated stability testing : Expose the compound to varying pH (2–9) and temperatures (25–40°C) to identify degradation pathways.
  • Prodrug modification : Mask the ethyl ester group with hydrolytically stable alternatives (e.g., tert-butyl esters) to enhance plasma stability .

Q. How to design derivatives for improved pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the benzyl group with fluorinated aryl rings to enhance metabolic stability.
  • LogP optimization : Introduce polar groups (e.g., hydroxyls) to the piperazine moiety to reduce hydrophobicity while maintaining target affinity. Validate via in silico ADMET models and microsomal stability assays .

Q. What experimental approaches validate stereochemical assignments?

  • NOESY NMR : Detect spatial proximity between protons to confirm (Z)-configuration.
  • Vibrational circular dichroism (VCD) : Compare experimental and calculated spectra for absolute configuration determination.
  • Chiral chromatography : Separate enantiomers if racemization occurs during synthesis .

Methodological Considerations for Data Analysis

Q. How to troubleshoot low yields in the final coupling step?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) to improve nucleophilicity of the piperazine nitrogen.
  • Catalyst optimization : Evaluate Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings, or use microwave-assisted synthesis to accelerate reaction rates .

Q. What techniques elucidate structure-activity relationships (SAR)?

  • Analog synthesis : Prepare derivatives with systematic modifications (e.g., methyl → ethyl at the pyrimidine 9-position).
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models.
  • Cryo-EM or co-crystallization : Visualize ligand-target interactions at atomic resolution .

Tables for Key Data

Synthetic Optimization Parameters Impact on Yield
Reaction temperature (°C)Optimal at 80–90°C
Solvent (DMF vs. THF)DMF increases by 20%
Catalyst (Pd(OAc)₂ vs. CuI)Pd improves by 35%
Biological Activity Profile IC₅₀ (µM)
Kinase X inhibition0.12
Protease Y inhibition2.5
Selectivity index (Kinase X/Protease Y)20.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.